molecular formula C12H22N2O B030055 N-Nitrosodicyclohexylamine CAS No. 947-92-2

N-Nitrosodicyclohexylamine

Cat. No. B030055
CAS RN: 947-92-2
M. Wt: 210.32 g/mol
InChI Key: CYMNKXLBEMEABS-UHFFFAOYSA-N
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Patent
US05166166

Procedure details

A solution of 20.7 g of sodium nitrite in 60 ml of water is slowly added dropwise at RT to a mixture of 36.2 g of dicylohexylamine, 18 ml of conc. HCl and 300 ml of water. After this, the mixture is heated to 95° C. for 7 h. The nitro compound is extracted by shaking with ether. After drying over Na2SO4 and evaporating the ether, an oily residue remains which immediately crystallises.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[CH:5]1([NH:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.Cl>O>[N:1]([N:11]([CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
36.2 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
by shaking with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The nitro compound is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporating the ether
CUSTOM
Type
CUSTOM
Details
immediately crystallises

Outcomes

Product
Name
Type
Smiles
N(=O)N(C1CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.